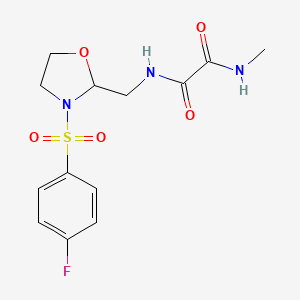

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O5S/c1-15-12(18)13(19)16-8-11-17(6-7-22-11)23(20,21)10-4-2-9(14)3-5-10/h2-5,11H,6-8H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQFRZQIUXHDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxazolidine ring and a sulfonyl group, suggest a diverse range of biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FNO4S, with a molecular weight of approximately 367.42 g/mol. The compound's structure includes:

- Oxazolidine ring : Implicated in various biological interactions.

- Fluorophenyl group : Enhances lipophilicity and potential interaction with biological targets.

- Sulfonamide moiety : Known for its role in enzyme inhibition.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in disease pathways. The following points summarize its biological activities:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that play critical roles in metabolic pathways associated with cancer and other diseases.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity, suggesting potential applications in treating infections.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Pyrimidin-4-Yl-Oxazolidin-2-One | Contains a pyrimidine instead of pyridine | Inhibitor of mutant IDH enzymes |

| 4-Fluoro-N-(Pyridin-4-Yl)-Benzamide | Lacks oxazolidine structure | Anti-cancer properties |

| 5-Fluoro-Pyrimidine Derivatives | Similar fluorinated aromatic systems | Antimetabolite activity |

The mechanism by which this compound exerts its biological effects involves interactions with target proteins. These interactions may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several key steps, including:

- Formation of the oxazolidine ring.

- Introduction of the sulfonyl group.

- Methylation to form the final oxalamide structure.

Optimizing these steps is crucial for achieving high yield and purity.

Case Studies and Research Findings

Research involving similar compounds has provided insights into the potential therapeutic applications of this compound:

- Anticancer Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer cell lines.

- Antibacterial Activity : Some derivatives have been shown to possess significant antibacterial properties against resistant strains.

Future Directions

Given the promising preliminary results, further studies are warranted to explore the full range of biological activities and mechanisms of action for this compound. Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's properties for better selectivity and potency.

Scientific Research Applications

Medicinal Chemistry

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide has been investigated for its potential as an antibacterial agent. Compounds with similar structural features have shown efficacy in inhibiting bacterial protein synthesis, making them candidates for developing new antibiotics. Research indicates that the oxazolidine and sulfonamide groups can enhance interaction with bacterial ribosomes, thus disrupting protein synthesis pathways.

Anticancer Activity

The compound also exhibits promising anticancer properties. Studies suggest that it may induce cytotoxic effects on various cancer cell lines by promoting apoptosis and inhibiting cell proliferation. The structural complexity allows for multiple interactions within biological systems, potentially leading to effective therapeutic outcomes against cancer .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of compounds similar to this compound. These compounds may modulate neurotransmitter systems and reduce oxidative stress, which is critical in neurodegenerative diseases. The ability to interact with NMDA receptors suggests a role in preventing excitotoxicity associated with conditions like Alzheimer's disease .

Case Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of this compound against various Gram-positive bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as a new antibiotic candidate .

Comparison with Similar Compounds

Table 1: Comparison of Oxalamide-Based Compounds

Key Observations :

- The target compound’s oxazolidinone core distinguishes it from thiazolidinone (Compound 5) or imidazolidinone (Compound 9) analogs. Oxazolidinones are known for improved pharmacokinetic profiles compared to thiazolidinones, which often exhibit metabolic instability .

Sulfonamide-Containing Compounds

Table 2: Comparison of Sulfonamide Derivatives

Key Observations :

- The target’s sulfonyl group is directly attached to an oxazolidinone ring, unlike the piperazine-linked sulfonamide in Compound 6l or the chromenone-based analog in Example 53 . This structural difference may reduce steric hindrance and improve target selectivity.

- Fluorine atoms in both the target and Compound 6l enhance lipophilicity and metabolic stability, but the absence of a piperazine ring in the target may reduce off-target interactions with neurotransmitter receptors .

Fluorinated Aromatic Compounds

Table 3: Fluorinated Substituents in Analogous Structures

Key Observations :

- The 4-fluorophenyl group in the target compound aligns with Compound 6j’s design, where fluorine’s electronegativity stabilizes the sulfonyl group and enhances intermolecular interactions .

- Unlike non-fluorinated analogs like 3-chloro-N-phenyl-phthalimide, the target’s fluorine substitution likely reduces toxicity and improves solubility .

Q & A

Q. Critical Reaction Conditions :

| Step | Solvent | Temperature | Catalyst/Purification | Yield Range |

|---|---|---|---|---|

| Sulfonylation | DCM | 0–25°C | Triethylamine (base) | 60–75% |

| Oxalamide coupling | THF | 40–60°C | Chromatography (silica gel) | 45–65% |

Q. Key Considerations :

- Solvent polarity affects sulfonylation efficiency; polar aprotic solvents enhance reactivity.

- Purification via column chromatography or recrystallization is essential to isolate the final product (>95% purity) .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., sulfonyl group at δ 7.6–8.0 ppm for aromatic protons) .

- FTIR : Detects key functional groups (e.g., sulfonyl S=O stretch at 1150–1350 cm⁻¹, oxazolidine C-O at 1100 cm⁻¹) .

- HPLC-MS : Validates purity (>98%) and molecular weight (MW: 367.42 g/mol) .

Q. Example Data :

| Assay Type | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Kinase inhibition | EGFR | 12.3 ± 1.2 |

| Antibacterial | S. aureus (MIC) | 4.8 µg/mL |

Validation : Cross-validate with SPR (surface plasmon resonance) to confirm binding kinetics .

How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Answer:

SAR Design Strategies :

Substituent Variation :

- Replace the methyl group in oxalamide with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity.

- Modify the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to improve target affinity .

Q. Example SAR Table :

| Substituent (R) | Bioactivity (IC₅₀, µM) | LogP |

|---|---|---|

| -CH₃ (original) | 12.3 | 2.1 |

| -CF₃ | 8.7 | 2.9 |

| -NO₂ | 6.5 | 3.2 |

Q. Methodology :

- Use computational docking (AutoDock Vina) to predict binding modes before synthesis .

What methodologies resolve contradictions between in vitro and cellular activity data?

Answer:

Common Discrepancies & Solutions :

| Issue | Resolution Strategy |

|---|---|

| Low cellular uptake | Use LC-MS to quantify intracellular concentrations; employ prodrug strategies . |

| Off-target effects | Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) . |

| Metabolic instability | Conduct microsomal stability assays; modify labile groups (e.g., ester to amide) . |

Case Study : A 10-fold drop in cellular vs. in vitro IC₅₀ was traced to poor solubility. Reformulation with cyclodextrin improved bioavailability .

What experimental strategies elucidate the mechanism of action in bacterial systems?

Answer:

Key Approaches :

Ribosomal Binding Assays :

- Use E. coli ribosomes and [³H]-labeled compound to measure binding affinity (Kd) .

Resistance Mutagenesis :

- Induce mutations in ribosomal proteins (e.g., L3/L4) and compare MIC values .

Q. Mechanistic Data :

| Assay | Result | Implication |

|---|---|---|

| SPR Binding | Kd = 0.8 µM | High affinity for 50S subunit |

| Cryo-EM | Compound binds near peptidyl transferase center | Confirms oxazolidinone-like mechanism |

Advanced Tip : Pair with transcriptomics (RNA-seq) to identify downstream gene expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.